N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a piperidinone ring via a butanamide chain
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(26-13-7-6-12-21(26)28)14-20(27)23-17-9-3-2-8-16(17)22-24-18-10-4-5-11-19(18)25-22/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDXTLNCFZAYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of Piperidinone Ring: The piperidinone ring is synthesized via cyclization reactions involving appropriate precursors such as amino acids or lactams.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole moiety is known for its ability to interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating infections and cancer. The piperidinone ring adds to its pharmacological profile, enhancing its bioavailability and stability.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile precursor for a wide range of products.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide involves its interaction with cellular targets such as DNA and proteins. The benzimidazole moiety intercalates into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their additional functional groups and therapeutic uses.
Piperidinone Derivatives: Compounds such as piperidone and its derivatives are structurally similar but lack the benzimidazole moiety.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is unique due to the combination of the benzimidazole and piperidinone rings, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent, offering advantages in terms of bioavailability and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
